molecular formula C28H29N3O6 B600994 Dehydro Benidipine CAS No. 118935-44-7

Dehydro Benidipine

Numéro de catalogue: B600994
Numéro CAS: 118935-44-7
Poids moléculaire: 503.56
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydro Benidipine is a derivative of Benidipine, a synthetic dihydropyridine calcium channel blocker. Benidipine is primarily used to treat hypertension and angina pectoris.

Applications De Recherche Scientifique

Therapeutic Applications

Dehydro Benidipine is indicated for various cardiovascular conditions:

  • Hypertension : It effectively reduces systolic and diastolic blood pressure in patients with essential hypertension.
  • Angina Pectoris : The drug alleviates chest pain by improving myocardial oxygen supply through vasodilation.
  • Heart Failure : Research indicates that it may prevent the progression from cardiac hypertrophy to heart failure by inhibiting oxidative stress and myocardial fibrosis .

Case Studies and Clinical Trials

  • Hypertensive Patients : A study involving 112 participants demonstrated significant reductions in both systolic and diastolic blood pressure following treatment with this compound compared to other antihypertensive agents .
  • Cardiac Hypertrophy : In animal models, this compound administration significantly inhibited cardiac hypertrophy induced by pressure overload, demonstrating its protective effects on myocardial structure and function .
  • Coronary Angiogenesis : Research indicates that this compound promotes coronary angiogenesis in hypertensive models, enhancing myocardial perfusion and potentially improving outcomes in ischemic heart disease .
  • Inflammation Reduction : A study highlighted its anti-inflammatory properties, suggesting that this compound can suppress inflammation associated with hypertension, further supporting its role in cardiovascular therapy .

Comparative Efficacy

The efficacy of this compound has been compared with other calcium channel blockers such as Amlodipine. Findings suggest that while both agents effectively lower blood pressure, this compound may offer additional benefits in terms of cardiac remodeling and endothelial function improvement .

Data Table: Summary of Research Findings on this compound

Study FocusOutcomeReference
Hypertension TreatmentSignificant BP reduction
Cardiac Hypertrophy PreventionInhibition of hypertrophy
Coronary AngiogenesisEnhanced myocardial perfusion
Anti-inflammatory EffectsSuppression of hypertension-related inflammation

Mécanisme D'action

Target of Action

Dehydro Benidipine, also known as Benidipine, primarily targets L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .

Mode of Action

Benidipine acts as a triple calcium channel inhibitor , blocking L, N, and T type calcium channels . It has a high affinity for cell membranes from the DHP binding site, which explains its long-lasting pharmacological activity . By inhibiting these channels, Benidipine reduces the influx of calcium ions into cells, thereby affecting various cellular functions.

Biochemical Pathways

The inhibition of calcium channels by Benidipine affects several biochemical pathways. It leads to the vasodilation of coronary and peripheral arteries , reducing blood pressure and alleviating conditions like hypertension and angina pectoris . Furthermore, it has been noted for its anti-oxidative action and its ability to enhance nitric oxide production . These actions contribute to its cardio-protective effects in patients with ischemic heart diseases .

Pharmacokinetics

Factors such as how well the drug is absorbed into the bloodstream, how it’s distributed throughout the body, how it’s metabolized, and how it’s excreted can all influence a drug’s effectiveness .

Result of Action

The molecular and cellular effects of Benidipine’s action are manifold. It reduces systolic and diastolic blood pressure and decreases heart rate pulse after treatment . It also decreases urinary protein excretion and serum triglycerides . Moreover, it has been shown to suppress the proliferation of vascular smooth muscle cells and mesangial cells, stimulate osteoblast differentiation, and suppress adhesion molecules expression . These effects contribute to its anti-hypertensive, renoprotective, and cardio-protective actions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drugFurthermore, individual patient factors such as age, sex, genetic makeup, and overall health can also influence how a drug works in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Benidipine involves the dehydrogenation of Benidipine. This process typically requires the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of human liver microsomes and cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which facilitate the dehydrogenation process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydro Benidipine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can revert this compound to its original form, Benidipine.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct pharmacological properties .

Comparaison Avec Des Composés Similaires

    Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Nifedipine: A well-known calcium channel blocker with similar therapeutic applications.

    Felodipine: Used for the treatment of high blood pressure and angina.

Uniqueness: Dehydro Benidipine is unique due to its specific dehydrogenated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its long-lasting activity and high membrane affinity set it apart from other similar compounds .

Activité Biologique

Dehydro Benidipine is a dihydropyridine calcium channel blocker (CCB) primarily used for the management of hypertension and angina. This compound exhibits a unique pharmacological profile characterized by its ability to selectively inhibit various calcium channels, which contributes to its therapeutic efficacy and safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.

This compound primarily functions as a calcium channel antagonist, inhibiting the influx of calcium ions through L-type and T-type calcium channels. This action leads to vasodilation and reduced vascular resistance. The compound also stimulates nitric oxide (NO) production, enhancing endothelial function and providing additional cardiovascular benefits.

Key Mechanisms:

  • Calcium Channel Inhibition : this compound exhibits high affinity for dihydropyridine (DHP) binding sites on calcium channels, with a K_i value ranging from 0.08 to 0.13 nmol/L .
  • Nitric Oxide Production : The drug promotes the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO levels, which is crucial for vascular health .
  • Antioxidant Properties : this compound has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production in endothelial cells, thereby preventing cellular damage .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with peak plasma concentrations typically reached within 2 hours. The drug demonstrates high lipophilicity (log P values of 4.61), which facilitates its distribution in tissues .

Pharmacokinetic Parameters:

ParameterValue
AbsorptionRapid (C_max in 2 hours)
Lipophilicitylog P HPLC: 4.61
Volume of DistributionHigh
Elimination Half-lifeApproximately 6 hours

Clinical Applications

This compound is primarily used for treating hypertension and angina pectoris. Recent studies have also explored its potential in other therapeutic areas:

  • Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers systolic and diastolic blood pressure with a favorable side effect profile compared to other CCBs like amlodipine .
  • Cardiovascular Protection : The compound has been shown to reduce infarct size in myocardial ischemia-reperfusion injury models, suggesting protective effects on cardiac tissue .
  • Osteonecrosis Treatment : Research indicates that this compound may promote healing in medication-related osteonecrosis of the jaw (MRONJ) by enhancing bone regeneration processes .

Case Studies and Research Findings

Several studies highlight the biological activities and clinical efficacy of this compound:

  • A study involving 2087 patients with severe fever demonstrated that CCBs, including this compound, could enhance viral clearance and improve clinical outcomes in viral infections .
  • In vitro studies showed that this compound protects human aortic endothelial cells from lysophosphatidylcholine-induced oxidative stress and apoptosis through its antioxidant effects .
  • A comparative study found that patients treated with this compound experienced significant reductions in blood pressure without severe adverse effects, making it a viable alternative to traditional antihypertensives .

Propriétés

IUPAC Name

5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUIOKMHDHHJMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N3O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00766977
Record name 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00766977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118935-44-7
Record name 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00766977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.